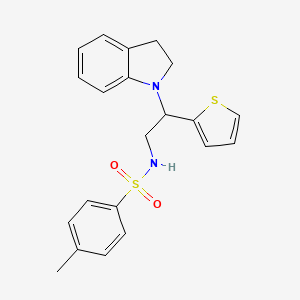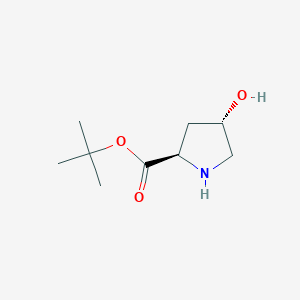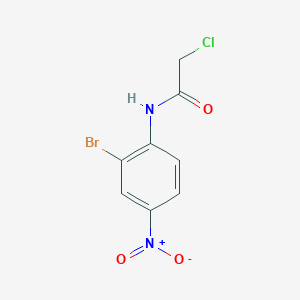
3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione, also known as MRS3558, is a selective adenosine A3 receptor agonist. It has been widely studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione selectively activates the adenosine A3 receptor, which is expressed in various tissues and cells, including immune cells, cancer cells, and neurons. Activation of the adenosine A3 receptor leads to various downstream signaling pathways, including the inhibition of adenylate cyclase, the activation of phospholipase C, and the modulation of ion channels. These signaling pathways ultimately lead to the biological effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the tissue and cell type. In cancer cells, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and enhance the effectiveness of chemotherapy. In immune cells, this compound has been shown to reduce inflammation, inhibit the production of pro-inflammatory cytokines, and enhance the activity of regulatory T cells. In neurons, this compound has been shown to improve cognitive function, protect against oxidative stress, and enhance the survival of neurons.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione in lab experiments include its high selectivity for the adenosine A3 receptor, its diverse biological effects, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its complex synthesis method, its limited availability, and its potential toxicity at high concentrations.
Future Directions
There are many future directions for the study of 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more efficient and scalable synthesis methods for this compound. Additionally, the development of novel analogs of this compound with improved selectivity and potency could lead to the discovery of new therapeutic agents. Finally, the elucidation of the molecular mechanisms underlying the biological effects of this compound could provide insights into the pathogenesis of various diseases and the development of new therapeutic strategies.
Synthesis Methods
The synthesis of 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione involves the condensation of 8-bromo-1,3-dimethylxanthine with 2,6-diaminopurine-7-methyl-riboside, followed by the reaction with 3-pentyl-1-bromo-propane and finally the reaction with 2,2-dimethylpropanoic acid hydrazide. The final product is obtained after purification using column chromatography.
Scientific Research Applications
3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy. In inflammation, this compound has been shown to reduce inflammation and protect against tissue damage. In neurodegenerative disorders, this compound has been shown to improve cognitive function and protect against neuronal damage.
properties
IUPAC Name |
3-methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-5-6-7-8-20-10-11(15-13(20)18-17-9(2)3)19(4)14(22)16-12(10)21/h5-8H2,1-4H3,(H,15,18)(H,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYAUBWBMKJEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1NN=C(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2688888.png)
![N-cyclohexyl-3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2688889.png)
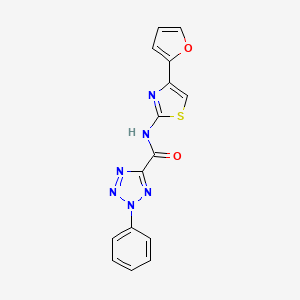
![2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2688891.png)

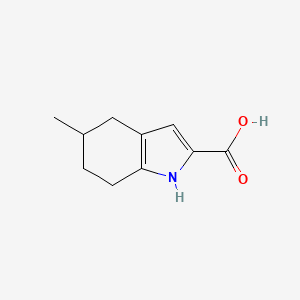
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2688899.png)

![2-(4-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2688902.png)

